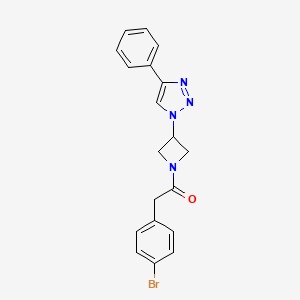

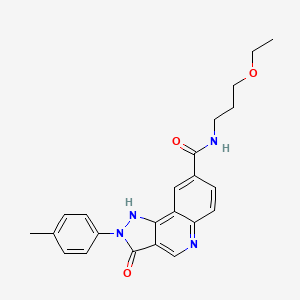

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

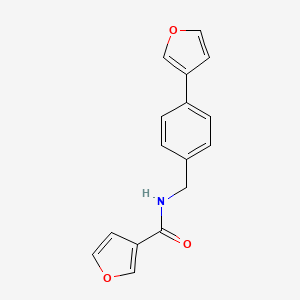

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, also known as INDY, is a novel small molecule compound that has gained attention as a potential therapeutic agent due to its promising biological activities. INDY belongs to the class of indole-based compounds and has a unique chemical structure that makes it an interesting target for scientific research.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Indole and benzothiazole derivatives, closely related to the compound , are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for their therapeutic potential in treating various conditions, including their role in pharmacological activities like anticancer, antibacterial, and anti-inflammatory effects. For instance, indole-3-carbinol (I3C) and its derivatives have demonstrated protective effects against chronic liver diseases, showcasing the pharmacological relevance of indole-based compounds in hepatic protection (Wang et al., 2016).

Organic Synthesis and Catalysis

The indole motif, integral to compounds like N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, is a cornerstone in organic synthesis. Indole synthesis methods have evolved significantly, offering a plethora of strategies to construct complex molecules. This versatility underscores the potential utility of related compounds in synthesizing new chemical entities with desired biological activities (Taber & Tirunahari, 2011).

Bioconjugation and Drug Delivery

The incorporation of heterocyclic N-oxide motifs, similar to those that might be derived from this compound, into polymers and nanoparticles for drug delivery systems highlights their significance in bioconjugation. These compounds can enhance the pharmacokinetic profiles of drugs and enable targeted delivery, potentially reducing side effects and improving therapeutic efficacy (Thai Thanh Hoang Thi et al., 2020).

Mechanism of Action

Target of Action

Similar compounds with indole and benzimidazole moieties have been known to exhibit antimicrobial activity .

Mode of Action

Compounds with similar structures have been found to interact with bacterial cell division proteins such as ftsz . This interaction can inhibit the process of cell division, leading to the death of the bacterial cells .

Biochemical Pathways

Based on the potential target (ftsz), it can be inferred that the compound may interfere with the bacterial cell division process .

Result of Action

If the compound does indeed target ftsz, it could potentially lead to the inhibition of bacterial cell division, resulting in the death of the bacterial cells .

properties

IUPAC Name |

2-methyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-14(2)21(24)22-12-13-25-20-17-6-4-5-7-18(17)23-19(20)16-10-8-15(3)9-11-16/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHZJNTZVMQSBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)

![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)

![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)

![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)